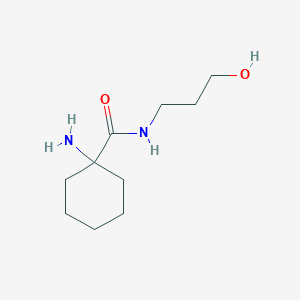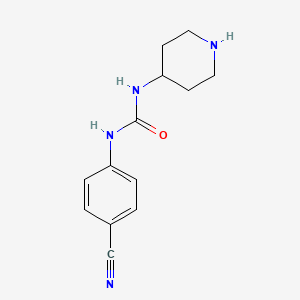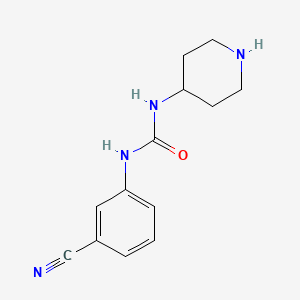
1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by scientists at the University of Queensland in Australia and has since been the subject of extensive research due to its potential applications in cancer treatment.
Mécanisme D'action
1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid works by selectively inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to a reduction in the production of ribosomes, which are essential for cell growth and proliferation. As a result, cancer cells that are dependent on high levels of ribosome biogenesis are particularly sensitive to this compound.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has also been shown to have other effects on cellular processes. It has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. It has also been shown to modulate the DNA damage response and alter the expression of genes involved in DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid is its potency and selectivity for RNA polymerase I transcription. This makes it a useful tool for studying the role of ribosome biogenesis in cancer and other diseases. However, its mechanism of action is complex and involves multiple pathways, which can make it difficult to interpret experimental results. Additionally, its toxicity and potential side effects may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid. One area of interest is in combination therapy, where this compound is used in combination with other drugs to enhance its anti-tumor activity. Another area of interest is in the development of biomarkers to predict response to this compound, which could help identify patients who are most likely to benefit from treatment. Finally, further research is needed to fully understand the complex mechanisms of action of this compound and its potential applications in cancer and other diseases.
Méthodes De Synthèse
The synthesis of 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid involves several steps, including the reaction of cyclopropylamine with ethyl 2-bromoacetate to form the corresponding ester. This is then reacted with sodium hydride and 2-oxazolecarboxylic acid to form the desired product.
Applications De Recherche Scientifique
1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid has been shown to have potent anti-tumor activity in preclinical studies, particularly against cancers that are driven by overactive nucleolar stress pathways. It has been shown to be effective against a range of cancers, including breast, ovarian, and pancreatic cancer.
Propriétés
IUPAC Name |
1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(10-6-11(19-14-10)8-3-4-8)15-5-1-2-9(7-15)13(17)18/h6,8-9H,1-5,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVZFZZGPLPNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid](/img/structure/B7541176.png)
![2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7541179.png)
![3-amino-N-[3-(2-methylpropoxy)propyl]propanamide](/img/structure/B7541181.png)

![2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid](/img/structure/B7541198.png)


![1-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541220.png)
![1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541232.png)
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541245.png)
![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541260.png)
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7541265.png)
![1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541268.png)